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molecular formula C10H9NO9S3 B091030 8-Aminonaphthalene-1,3,5-trisulfonic acid CAS No. 17894-99-4

8-Aminonaphthalene-1,3,5-trisulfonic acid

Cat. No. B091030
M. Wt: 383.4 g/mol
InChI Key: RQVVDWMOCSOAJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04129590

Procedure details

To a warm solution of 23.8 g of 80.5% 8-amino-1,3,5-naphthalenetrisulfonic acid in 25 ml of water and 25 ml of 5N sodium hydroxide are slowly added 125 ml of absolute ethyl alcohol with vigorous stirring. The mixture is cooled to room temperature, is filtered and washed with 50 ml of 80% aqueous ethyl alcohol, then ethyl alcohol and ether. The material is dried overnight at 110° C. to give 21.0 g of 8-amino-1,3,5-naphthalenetrisulfonic acid trisodium salt as a powder.
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]2[C:10]([S:12]([OH:15])(=[O:14])=[O:13])=[CH:9][C:8]([S:16]([OH:19])(=[O:18])=[O:17])=[CH:7][C:6]=2[C:5]([S:20]([OH:23])(=[O:22])=[O:21])=[CH:4][CH:3]=1.C(O)C.[OH-].[Na+:28]>O>[Na+:28].[Na+:28].[Na+:28].[NH2:1][C:2]1[C:11]2[C:10]([S:12]([O-:15])(=[O:14])=[O:13])=[CH:9][C:8]([S:16]([O-:19])(=[O:17])=[O:18])=[CH:7][C:6]=2[C:5]([S:20]([O-:23])(=[O:22])=[O:21])=[CH:4][CH:3]=1 |f:2.3,5.6.7.8|

Inputs

Step One
Name
Quantity
23.8 g
Type
reactant
Smiles
NC1=CC=C(C=2C=C(C=C(C12)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O
Step Two
Name
Quantity
125 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with 50 ml of 80% aqueous ethyl alcohol
CUSTOM
Type
CUSTOM
Details
The material is dried overnight at 110° C.
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
[Na+].[Na+].[Na+].NC1=CC=C(C=2C=C(C=C(C12)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 21 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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